molecular formula C12H11ClFNO2 B8684512 4-Chloro-5-cyclopentyloxy-2-fluorophenylisocyanate CAS No. 129143-43-7

4-Chloro-5-cyclopentyloxy-2-fluorophenylisocyanate

Cat. No. B8684512
M. Wt: 255.67 g/mol
InChI Key: WOLIEQSETJAFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391807

Procedure details

Triethylamine (40 ml) was gradually dropwise added to a toluene solution (10 liters) containing 2-fluoro-4-chloro-5-cyclopentyloxyphenylisocyanate (4.0 kg, 15.6 mol) and methyl 2-hydroxy-3-methyl-3-butenoate (2.4 kg, purity about 90%, 18.4 mol), as put in a 20-liter stainless steel vessel, with cooling in an ice-water bath, in such a way that the temperature of the reaction solution did not rise. The whole was stirred for 2 hours at the determined temperature until the starting materials disappeared by TLC. Next, after addition of potassium carbonate (200 g, 1.45 mol), the reaction mixture was heated in a water bath (100° C.) for 4 hours with stirring with removing the methanol formed therefrom through a distillation device equipped to the reactor. After reaction, the reaction mixture was washed with 1N hydrochloric acid (10 liters) and 1N sodium hydroxide (10 liters) and further with 1N hydrochloric acid (10 liters). The toluene layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation under reduced pressure, and hexane of about a half of the oily product formed was added to the oily product formed. This was then allowed to stand at room temperature for a while. A whitish yellow solid precipitated out, which was taken out by filtration and well dried to obtain 3N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione (4.19 kg, 11.8 mol). Yield: 75.7%. Spectral data and other data of the product are those as shown in Example 27.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
2.4 kg
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[F:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([O:16][CH:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:11][C:10]=1[N:22]=[C:23]=[O:24].[OH:25][CH:26]([C:31]([CH3:33])=[CH2:32])[C:27]([O:29]C)=O.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[F:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([O:16][CH:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:11][C:10]=1[N:22]1[C:27](=[O:29])[C:26](=[C:31]([CH3:33])[CH3:32])[O:25][C:23]1=[O:24] |f:3.4.5|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4 kg
Type
reactant
Smiles
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)N=C=O
Name
Quantity
2.4 kg
Type
reactant
Smiles
OC(C(=O)OC)C(=C)C
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The whole was stirred for 2 hours at the determined temperature until the starting materials
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as put in a 20-liter stainless steel vessel
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice-water bath
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
with removing the methanol
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
through a distillation device equipped to the reactor
CUSTOM
Type
CUSTOM
Details
After reaction
WASH
Type
WASH
Details
the reaction mixture was washed with 1N hydrochloric acid (10 liters) and 1N sodium hydroxide (10 liters) and further with 1N hydrochloric acid (10 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure, and hexane of about a half of the oily product
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
was added to the oily product
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
to stand at room temperature for a while
CUSTOM
Type
CUSTOM
Details
A whitish yellow solid precipitated out
FILTRATION
Type
FILTRATION
Details
which was taken out by filtration
CUSTOM
Type
CUSTOM
Details
well dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)N1C(OC(C1=O)=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.8 mol
AMOUNT: MASS 4.19 kg
YIELD: PERCENTYIELD 75.7%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.